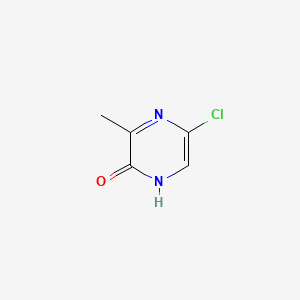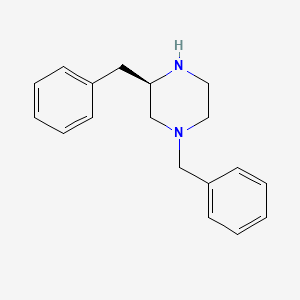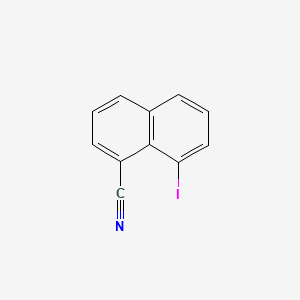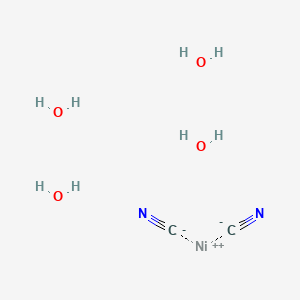
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate, also known as 20-Dione Acetate, is a steroid hormone that plays an important role in various physiological processes. It is synthesized from cholesterol and is a precursor to other important hormones such as testosterone and estrogen.
Mecanismo De Acción
The mechanism of action of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate is not fully understood, but it is believed to act through various pathways, including the inhibition of key enzymes involved in the inflammatory response and the modulation of immune cell function. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate has been found to have various biochemical and physiological effects, including the modulation of the immune response, the inhibition of inflammation, and the inhibition of cancer cell growth. It has also been found to have anabolic effects, and has been used in the treatment of muscle wasting disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate in lab experiments is its ability to modulate the immune response and inhibit inflammation, which makes it a useful tool for studying immune-related diseases. Additionally, its anti-cancer properties make it a useful tool for studying cancer cell growth and development. However, one limitation of using (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
Future research on (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate could focus on its potential as a therapeutic agent for various diseases, including cancer and autoimmune diseases. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate.
Métodos De Síntesis
The synthesis of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate involves the conversion of cholesterol to pregnenolone, which is then converted to (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate through a series of enzymatic reactions. The process involves the use of various chemicals and enzymes, and the yield of the final product depends on the purity of the starting material and the efficiency of the enzymatic reactions.
Aplicaciones Científicas De Investigación
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate has been extensively studied for its role in various physiological processes, including its effect on the immune system, inflammation, and cancer. It has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of various types of cancer. Additionally, it has been found to have immunomodulatory effects and has been used in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19+,20-,21+,22+,23+,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMJUQRBDTHBT-NGWDOLKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747827 |
Source


|
| Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10211-88-8 |
Source


|
| Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B599380.png)





![Ethyl [3-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B599391.png)
![1-[(3,4-Difluorophenyl)ethynyl]-4-propylbenzene](/img/structure/B599392.png)





